3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core linked to a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the quinazoline core, which can be synthesized through a series of cyclization reactions involving anthranilic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups. The methoxyphenyl group is attached via electrophilic aromatic substitution or through the use of pre-functionalized piperazine intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinazoline-2,4-dione derivatives with different functional groups at the piperazine ring .
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The quinazoline core can inhibit certain enzymes, affecting various biochemical pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have similar biological activities.
3-[(4-phenylpiperazin-1-yl)methyl]-5-(2-thienyl)-1,3,4-oxadiazole-2(3H)-thione: This compound contains a piperazine ring and is used in similar research applications.
N-substituted-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds share the methoxyphenyl-piperazine motif and are studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core and piperazine ring provide a versatile scaffold for the development of new therapeutic agents with targeted activities.
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUPCTFXPMLJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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